SR2595 -

SR2595

Catalog Number: EVT-254839
CAS Number:
Molecular Formula: C37H38N2O3
Molecular Weight: 558.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SR 2595 is an inverse agonist of PPARγ (IC50 = 30 nM) that represses both transactivation in a promoter:reporter assay and expression of the adipogenic marker fatty acid-binding protein 4 in differentiating murine preadipocytes. Repression of PPARγ with SR 2595 promotes osteogenesis, as measured by calcium phosphatase deposition, in cultured human mesenchymal stem cells (MSCs). SR 2595 also increases expression of bone morphogenetic proteins BMP2 and BMP6 in MSCs.

Source and Classification

SR2595 was developed as part of a series of biaryl indole compounds aimed at targeting the PPARγ receptor. It is derived from modifications of earlier compounds like SR1664. The classification of SR2595 falls under the category of small molecule drugs that act on nuclear receptors, specifically designed to inhibit the basal activity of PPARγ, thereby influencing metabolic pathways and cellular differentiation .

Synthesis Analysis

Methods and Technical Details

The synthesis of SR2595 involves several chemical reactions, beginning with commercially available starting materials. The process typically includes:

  1. Mitsunobu Reaction: This reaction is utilized to form the methyl ester derivative from 2-chloro-5-methylphenol and methyl-D(+)-lactate.
  2. Bromination: The methyl ester undergoes bromination using N-bromosuccinimide in the presence of azobisisobutyronitrile as a radical initiator.
  3. Alkylation: The resulting compound is then alkylated with allyl 2,3-dimethyl-1H-indole-5-carboxylate.
  4. Deprotection and Hydrolysis: Deprotection of the allyl group is performed using palladium-catalyzed reactions, followed by hydrolysis to yield the final carboxylic acid form of SR2595.

The final product is purified through flash chromatography, yielding a compound characterized by electrospray ionization mass spectrometry (ESI-MS) with a molecular weight of 548 g/mol .

Molecular Structure Analysis

Structure and Data

The molecular structure of SR2595 features a complex arrangement that includes multiple aromatic rings and functional groups conducive to its interaction with the PPARγ receptor. Key structural data include:

  • Molecular Formula: C₃₁H₃₄ClN₃O₄
  • Molecular Weight: 548 g/mol
  • Nuclear Magnetic Resonance (NMR) Data: Characteristic peaks observed in NMR spectra include signals for aromatic protons and aliphatic protons, indicating the presence of various substituents on the aromatic rings .
Chemical Reactions Analysis

Reactions and Technical Details

SR2595 primarily functions through its interaction with PPARγ, where it acts as an inverse agonist. This mechanism involves:

  1. Binding Affinity: SR2595 binds to the ligand-binding domain (LBD) of PPARγ, leading to a conformational change that stabilizes a transcriptionally inactive state.
  2. Corepressor Recruitment: The binding promotes the recruitment of corepressor proteins instead of coactivators, effectively reducing gene expression related to adipogenesis .
  3. Hydrogen/Deuterium Exchange Studies: These studies have shown that SR2595 induces significant changes in the dynamics of specific helices within the receptor structure, further confirming its role as an inverse agonist .
Mechanism of Action

Process and Data

The mechanism by which SR2595 exerts its effects involves:

  • PPARγ Repression: By binding to PPARγ, SR2595 inhibits its ability to activate target genes associated with fat storage and glucose metabolism.
  • Promotion of Osteogenic Differentiation: Studies indicate that treatment with SR2595 leads to increased expression of osteogenic markers such as bone morphogenetic proteins (BMP2 and BMP6), thereby promoting bone formation in mesenchymal stem cells .
  • Pharmacokinetic Properties: Animal studies have demonstrated that SR2595 maintains stable plasma levels over time without adversely affecting metabolic parameters like insulin sensitivity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties of SR2595 include:

Chemical properties relevant for its biological activity involve its ability to form hydrogen bonds and hydrophobic interactions with amino acid residues within the PPARγ binding pocket .

Applications

Scientific Uses

SR2595 has significant potential applications in various scientific fields:

  • Metabolic Research: As an inverse agonist for PPARγ, it serves as a valuable tool for studying metabolic disorders related to obesity and diabetes.
  • Bone Health Studies: Its ability to promote osteogenesis makes it a candidate for research into treatments for osteoporosis and other bone-related diseases.
  • Drug Development: The compound's unique mechanism offers insights into developing new therapeutic agents targeting nuclear receptors involved in metabolic regulation .
Introduction to PPARγ Modulation in Cell Differentiation

PPARγ as a Master Regulator of Adipogenesis-Osteogenesis Balance

Peroxisome proliferator-activated receptor gamma (PPARγ) functions as a nuclear transcription factor and central orchestrator of mesenchymal stem cell (MSC) fate. It governs the reciprocal relationship between adipogenic and osteogenic differentiation pathways through transcriptional activation of adipogenesis-related genes (e.g., FABP4) while concurrently suppressing osteoblastogenesis master regulators (e.g., Runx2 and BMPs) [4] [7] [8]. This regulatory dynamic manifests clinically as age-related bone loss, where PPARγ hyperactivity shifts MSC commitment toward adipocytes at the expense of osteoblasts, leading to increased marrow adipose tissue and osteoporosis [4] [8]. Genetic evidence confirms that PPARγ haploinsufficiency (PPARγ⁺/⁻) induces high bone mass phenotypes in mice through enhanced osteoblastogenesis without altering osteoclast function [4].

  • Molecular Drivers: PPARγ heterodimerizes with retinoid X receptor (RXR), binding peroxisome proliferator response elements (PPREs) to recruit co-activators (e.g., PGC-1α) or co-repressors (e.g., NCoR1). Ligand-dependent conformational changes determine cofactor recruitment specificity [2] [7] [10].
  • Wnt/β-Catenin Cross-Talk: PPARγ activation suppresses Wnt signaling—a critical osteogenic pathway—by promoting β-catenin degradation. Conversely, Wnt activation inhibits PPARγ-mediated adipogenesis [8].

Limitations of Thiazolidinedione-Class Agonists in Bone Metabolism

Thiazolidinediones (TZDs; e.g., rosiglitazone, pioglitazone) are full PPARγ agonists prescribed for type 2 diabetes. While effective insulin sensitizers, their activation of PPARγ drives detrimental bone metabolic effects:

  • Adipogenic Dominance: TZDs promote MSC differentiation into adipocytes instead of osteoblasts, reducing bone formation rates and mineral density [1] [7]. Epidemiologic studies associate TZD use with increased fracture risk in postmenopausal women [1] [5].
  • Mitochondrial Off-Target Effects: TZDs like rosiglitazone cause PPARγ-independent mitochondrial uncoupling, exacerbating cardiac ischemia-reperfusion injury in preclinical models [5].
  • Transcriptional Imbalance: Agonist-bound PPARγ upregulates adipogenic genes (FABP4, CEBPα) while repressing osteogenic factors (BMP2, osteocalcin) [4] [7].

Table 1: Adverse Bone Effects of TZDs in Preclinical and Clinical Studies

ModelKey FindingsReference
In Vitro MSC CultureRosiglitazone (1 μM) reduces mineralized nodules by 60% [7]
PPARγ⁺/⁻ MiceProtected from TZD-induced trabecular bone loss [4]
Human Diabetic PatientsTZD use correlates with 40% higher fracture incidence in women [1]

Emergence of Selective PPARγ Modulators (SPPARγMs) as Therapeutic Alternatives

SPPARγMs represent a pharmacologically diverse class designed to dissociate insulin sensitization from adverse effects. Unlike TZDs, they modulate PPARγ activity without full receptor activation:

  • Partial Agonists (e.g., INT131): Recruit co-activators submaximally (e.g., 30% DRIP205 recruitment vs. rosiglitazone), showing reduced fluid retention and weight gain in animal models [2].
  • Antagonists/Inverse Agonists (e.g., SR1664, SR2595): Block the receptor’s AF2 surface or induce co-repressor binding. SR2595—an inverse agonist—actively represses basal PPARγ activity (IC~50~ = 30 nM), suppressing FABP4 expression below basal levels in adipocytes [3] [7] [9].

Structural Innovations:

  • SR2595 was designed by substituting t-butyl for nitro in the biaryl indole scaffold of antagonist SR1664. This modification amplifies steric clash with helix 3 residue F282, destabilizing helix 12 and preventing co-activator recruitment [7] [10].
  • Unlike TZDs, SR2595 increases hydrogen/deuterium exchange at helix 3 and induces μs-ms dynamics in the PPARγ LBD, characteristic of inverse agonism [7].

Therapeutic Rationale: By repressing PPARγ, SPPARγMs like SR2595 aim to mimic the pro-osteogenic phenotype of PPARγ haploinsufficiency while retaining insulin-sensitizing efficacy via blocking obesity-driven Ser273 phosphorylation [1] [7].

Properties

Product Name

SR2595

IUPAC Name

2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid

Molecular Formula

C37H38N2O3

Molecular Weight

558.7 g/mol

InChI

InChI=1S/C37H38N2O3/c1-23-25(3)39(22-26-11-13-28(14-12-26)31-9-7-8-10-32(31)36(41)42)34-20-17-29(21-33(23)34)35(40)38-24(2)27-15-18-30(19-16-27)37(4,5)6/h7-21,24H,22H2,1-6H3,(H,38,40)(H,41,42)/t24-/m0/s1

InChI Key

WKDKAVKAQXVFJV-DEOSSOPVSA-N

SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C

Synonyms

4'-[[5-[[[(1S)-1-[4-(1,1-dimethylethyl)phenyl]ethyl]amino]carbonyl]-2,3-dimethyl-1H-indol-1-yl]methyl]-[1,1'-biphenyl]-2-carboxylic acid

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C

Isomeric SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.